molecular formula C24H23F2N5O3S B2942547 N-(2,5-difluorophenyl)-2-({1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide CAS No. 1359310-66-9

N-(2,5-difluorophenyl)-2-({1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide

Cat. No.: B2942547
CAS No.: 1359310-66-9
M. Wt: 499.54
InChI Key: UJTZOTAPUIWQNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-difluorophenyl)-2-({1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C24H23F2N5O3S and its molecular weight is 499.54. The purity is usually 95%.
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Scientific Research Applications

Anticancer Applications

The research into pyrazolo[4,3-d]pyrimidin derivatives, including compounds with structural similarities to the mentioned chemical, has shown potential anticancer activity. For instance, a study on the design, synthesis, and in vitro cytotoxic activity of certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives highlighted their ability to inhibit cancer cell growth. The synthesized compounds were evaluated against 60 cancer cell lines, and one particular compound exhibited significant growth inhibition against eight cancer cell lines, including HOP-92, NCI-H226, and MDA-MB-468, among others (Al-Sanea et al., 2020).

Antioxidant and Coordination Complexes

Another study focused on the synthesis of pyrazole-acetamide derivatives and their coordination complexes, revealing insights into the effect of hydrogen bonding on self-assembly processes and the antioxidant activity of these compounds. The synthesized ligands and their Co(II) and Cu(II) complexes demonstrated significant antioxidant properties, evaluated through various in vitro assays (Chkirate et al., 2019).

Radioligand Imaging Applications

In the realm of diagnostic imaging, a novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides has been reported as selective ligands for the translocator protein (18 kDa). This includes the synthesis of a compound designed for labeling with fluorine-18 for in vivo imaging using positron emission tomography (PET), which could significantly enhance the imaging of diseases at the molecular level (Dollé et al., 2008).

Pharmacological Evaluation for Anti-inflammatory and Analgesic Effects

Research into heterocyclic derivatives, including 1,3,4-oxadiazole and pyrazoles, has shown their potential for anti-inflammatory and analgesic actions. This includes computational and pharmacological evaluations for toxicity assessment, tumour inhibition, and antioxidant properties, where specific compounds demonstrated binding and moderate inhibitory effects across various assays, indicating their potential as therapeutic agents (Faheem, 2018).

Properties

IUPAC Name

N-(2,5-difluorophenyl)-2-[1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23F2N5O3S/c1-4-31-22-21(14(2)29-31)28-24(30(23(22)33)12-15-5-8-17(34-3)9-6-15)35-13-20(32)27-19-11-16(25)7-10-18(19)26/h5-11H,4,12-13H2,1-3H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJTZOTAPUIWQNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=C(C=C3)OC)SCC(=O)NC4=C(C=CC(=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23F2N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.